Sinapaldehyde: A Technical Guide to its Chemical Properties and Biological Activities
Sinapaldehyde: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sinapaldehyde, a naturally occurring phenylpropanoid, is a key intermediate in lignin biosynthesis and a compound of increasing interest due to its diverse biological activities.[1][2] This technical guide provides an in-depth overview of the chemical properties of sinapaldehyde, including its physicochemical characteristics, spectral data, reactivity, and stability. Furthermore, it explores its significant biological roles, with a focus on its anti-inflammatory and antioxidant mechanisms. Detailed experimental protocols for assessing its bioactivity are presented, and key signaling pathways are visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, pharmacology, and drug development.
General and Physicochemical Properties
Sinapaldehyde, systematically named (E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)prop-2-enal, is a derivative of cinnamaldehyde distinguished by a hydroxy group at the C4 position and two methoxy groups at the C3 and C5 positions of the aromatic ring.[1][2][3] These substitutions are critical to its chemical behavior and biological function. Its core physicochemical properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |
| Molecular Weight | 208.21 g/mol | [2][3] |
| CAS Number | 4206-58-0 | [1][3][4] |
| IUPAC Name | (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enal | [1][2] |
| Synonyms | Sinapic aldehyde, Sinapinaldehyde, Sinapyl aldehyde | [1][2][5] |
| Appearance | Light Yellow to Yellow Powder/Solid | [5][6] |
| Melting Point | 104-109 °C | [1][3][6] |
| Boiling Point (Predicted) | 336.14 - 372.3 °C | [3][5] |
| Water Solubility (Estimated) | 5692 mg/L | [7] |
| Solubility | Soluble in DMSO and Methanol; Slightly soluble in Acetone and Chloroform | [6][8][9] |
| logP (Octanol-Water Partition Coefficient) | 1.4 - 1.686 | [1][3] |
| pKa (Acidity) | 9.67 (Predicted) | [1][5] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quantification of sinapaldehyde. Key data from various spectroscopic techniques are compiled below.
| Technique | Data and Interpretation | Source(s) |
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the aldehyde proton (δ ~9.6 ppm), vinylic protons (δ ~6.6 and ~7.5 ppm), aromatic protons (δ ~6.8 ppm), and methoxy protons (δ ~3.9 ppm). The coupling constants of the vinylic protons confirm the trans (E) configuration of the double bond. | [10] |
| ¹³C NMR | Key carbon signals include the carbonyl carbon at ~194 ppm, carbons of the α,β-unsaturated system, and aromatic carbons, including the methoxy-substituted carbons at ~107.4 ppm. | [10] |
| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the O-H stretch of the phenolic group, C-H stretches of the aromatic ring and aldehyde, a strong C=O stretch for the conjugated aldehyde, C=C stretches for the aromatic ring and alkene, and C-O stretches for the ether and phenol groups. | [11][12] |
| Mass Spectrometry (MS) | Electron Ionization (EI-MS) typically shows a molecular ion peak [M]⁺ at m/z 208, corresponding to its molecular weight.[2] Fragmentation patterns can provide further structural information. Electrospray ionization (ESI-MS) may show [M-H]⁻ at m/z 207 or [M+H]⁺ at m/z 209.[2] | |
| UV-Visible (UV-Vis) Spectroscopy | In methanol or ethanol, sinapaldehyde exhibits strong absorption maxima (λmax) characteristic of a conjugated phenolic system, typically in the range of 280-350 nm, corresponding to π→π* transitions. | [13] |
Chemical Reactivity and Stability
Reactivity: The chemical reactivity of sinapaldehyde is governed by three main functional groups: the phenolic hydroxyl group, the α,β-unsaturated aldehyde system, and the aromatic ring.
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Phenolic Hydroxyl Group: This group is responsible for the antioxidant properties of sinapaldehyde. It can donate a hydrogen atom to scavenge free radicals, forming a stable phenoxy radical that is delocalized across the aromatic ring.[3]
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α,β-Unsaturated Aldehyde: This system contains two electrophilic sites. The carbonyl carbon is a "hard" electrophilic center susceptible to attack by hard nucleophiles, while the β-carbon is a "soft" electrophilic center that readily undergoes Michael addition with soft nucleophiles like thiols (e.g., cysteine residues in proteins).[3] This reactivity is crucial for its biological interactions and potential covalent modification of proteins.[3]
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Aromatic Ring: The electron-donating methoxy and hydroxyl groups activate the ring towards electrophilic substitution, although this is less common under biological conditions.
Stability: Sinapaldehyde demonstrates good thermal stability under ambient conditions.[3] However, it is sensitive to air and light, and at elevated temperatures, it can be susceptible to oxidative degradation.[3][5] In aqueous solutions, its stability is pH-dependent. Polymerization via aldol condensation can occur under acidic (pH < 4) or basic (pH > 8) conditions, while it exhibits greater stability at a neutral pH (4-8).[3] For long-term storage, it is recommended to keep it at -20°C under an inert atmosphere.[6][9]
Biological Activities and Signaling Pathways
Sinapaldehyde exhibits a range of biological activities, making it a promising candidate for therapeutic development.[3]
| Biological Activity | Description | Source(s) |
| Anti-inflammatory | Inhibits the production of inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in LPS-stimulated macrophages.[14] This is achieved partly by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14] | |
| Antioxidant | The phenolic structure allows it to effectively scavenge free radicals through hydrogen atom donation.[3] It is an activator of the Nrf2 pathway, a master regulator of the cellular antioxidant response.[15] | |
| Antimicrobial | Shows moderate antibacterial activity against strains like methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[8] It also possesses antifungal properties.[2][3] | |
| Anticancer | Studies suggest it may inhibit the growth and proliferation of various cancer cell lines.[3] Cinnamaldehyde, a related compound, has been shown to induce programmed cell death in glioma cells by impacting ROS levels and the extrinsic apoptotic pathway.[16] |
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of sinapaldehyde in macrophages stimulated by lipopolysaccharide (LPS) are mediated by the inhibition of key inflammatory pathways. LPS, a component of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the macrophage surface, triggering a downstream signaling cascade that leads to the activation of transcription factors like NF-κB. This results in the upregulation of pro-inflammatory genes. Sinapaldehyde intervenes by suppressing the production of ROS and inhibiting the expression and activity of COX-2 and iNOS, which are critical enzymes in the inflammatory response. This leads to a reduction in the synthesis of prostaglandins and nitric oxide, respectively, and a decrease in the secretion of pro-inflammatory cytokines like TNF-α and IL-6.
Caption: Proposed anti-inflammatory mechanism of Sinapaldehyde in LPS-stimulated macrophages.
Experimental Protocols
In Vitro Evaluation of Anti-inflammatory Activity in Macrophages
This protocol details a representative method for assessing the anti-inflammatory properties of sinapaldehyde using a murine macrophage cell line.
Objective: To determine if sinapaldehyde can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines (TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sinapaldehyde (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for mouse TNF-α and IL-6
-
MTT or similar viability assay kit
-
Phosphate Buffered Saline (PBS)
-
96-well and 24-well cell culture plates
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO₂ incubator.
-
Cytotoxicity Assay:
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of sinapaldehyde (e.g., 1-100 µM) for 24 hours. A vehicle control (DMSO) should be included.
-
Assess cell viability using an MTT assay to determine the non-toxic concentration range of sinapaldehyde.
-
-
Nitric Oxide (NO) Production Assay:
-
Seed cells in a 24-well plate at 2.5 x 10⁵ cells/well and allow adherence.
-
Pre-treat cells with non-toxic concentrations of sinapaldehyde for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with sinapaldehyde alone.
-
Collect the cell culture supernatant.
-
Measure the nitrite concentration (a stable product of NO) in the supernatant using the Griess Reagent according to the manufacturer's protocol.
-
-
Cytokine Measurement (ELISA):
-
Using the supernatant collected in step 3, quantify the concentration of TNF-α and IL-6 using specific ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize data to the LPS-only control group.
-
Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed inhibition. A p-value < 0.05 is typically considered significant.
-
Caption: Experimental workflow for evaluating the anti-inflammatory activity of Sinapaldehyde.
Conclusion
Sinapaldehyde is a multifunctional organic compound with well-defined chemical properties that underpin its significant biological activities. Its phenolic nature drives its antioxidant capacity, while the electrophilic α,β-unsaturated aldehyde system allows for covalent interactions with biological targets, likely contributing to its anti-inflammatory and other therapeutic effects. The comprehensive data presented in this guide, from physicochemical parameters to detailed experimental protocols and pathway visualizations, provides a solid foundation for researchers aiming to explore the full potential of sinapaldehyde in drug discovery and development. Further investigation into its specific molecular targets and in vivo efficacy is warranted to translate its promising preclinical profile into therapeutic applications.
References
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- 14. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
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